

Application Notes and Protocols for AZD3458

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Compound of Interest

Compound Name: AZD3458

Cat. No.: B1460639

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This document provides detailed information on the solubility of **AZD3458** and protocols for its vehicle preparation for preclinical research. Additionally, it outlines the key signaling pathway associated with **AZD3458**'s mechanism of action.

AZD3458 Solubility

AZD3458 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K γ) isoform.[1][2] Its solubility in various solvents is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the known solubility data for **AZD3458**.

Solvent/Vehicle System	Solubility	Remarks
Acetonitrile	0.1 - 1 mg/mL	Slightly soluble.[3]
Methanol	1 - 10 mg/mL	Sparingly soluble.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.80 mM)	Clear solution.[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL (4.80 mM)	Clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.80 mM)	Clear solution.[1]

Experimental Protocols for Vehicle Preparation

For in vivo studies, it is recommended to prepare fresh working solutions of **AZD3458** on the day of use.^[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1]

Protocol 1: Aqueous Formulation

This protocol yields a clear solution suitable for various routes of administration.

Materials:

- **AZD3458**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)

Procedure (for 1 mL of working solution):

- Prepare a stock solution of **AZD3458** in DMSO (e.g., 20.8 mg/mL).
- To 400 μ L of PEG300, add 100 μ L of the **AZD3458** DMSO stock solution and mix thoroughly.
- Add 50 μ L of Tween-80 to the mixture and mix until uniform.
- Add 450 μ L of saline to the mixture to bring the final volume to 1 mL.
- Vortex the final solution until it is clear and homogenous.

Protocol 2: Cyclodextrin-based Formulation

This formulation utilizes a solubilizing agent, sulfobutylether- β -cyclodextrin (SBE- β -CD), to enhance the aqueous solubility of **AZD3458**.

Materials:

- **AZD3458**
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) SBE- β -CD in Saline

Procedure (for 1 mL of working solution):

- Prepare a stock solution of **AZD3458** in DMSO (e.g., 20.8 mg/mL).
- To 900 μ L of 20% SBE- β -CD in saline, add 100 μ L of the **AZD3458** DMSO stock solution.
- Mix the solution thoroughly until it is clear.

Protocol 3: Oil-based Formulation

This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is preferred. Note that for continuous dosing periods exceeding half a month, this protocol should be chosen carefully.^[1]

Materials:

- **AZD3458**
- Dimethyl sulfoxide (DMSO)
- Corn Oil

Procedure (for 1 mL of working solution):

- Prepare a stock solution of **AZD3458** in DMSO (e.g., 20.8 mg/mL).
- Add 100 μ L of the **AZD3458** DMSO stock solution to 900 μ L of corn oil.
- Mix the solution evenly until a clear solution is obtained.

Stock Solution Storage

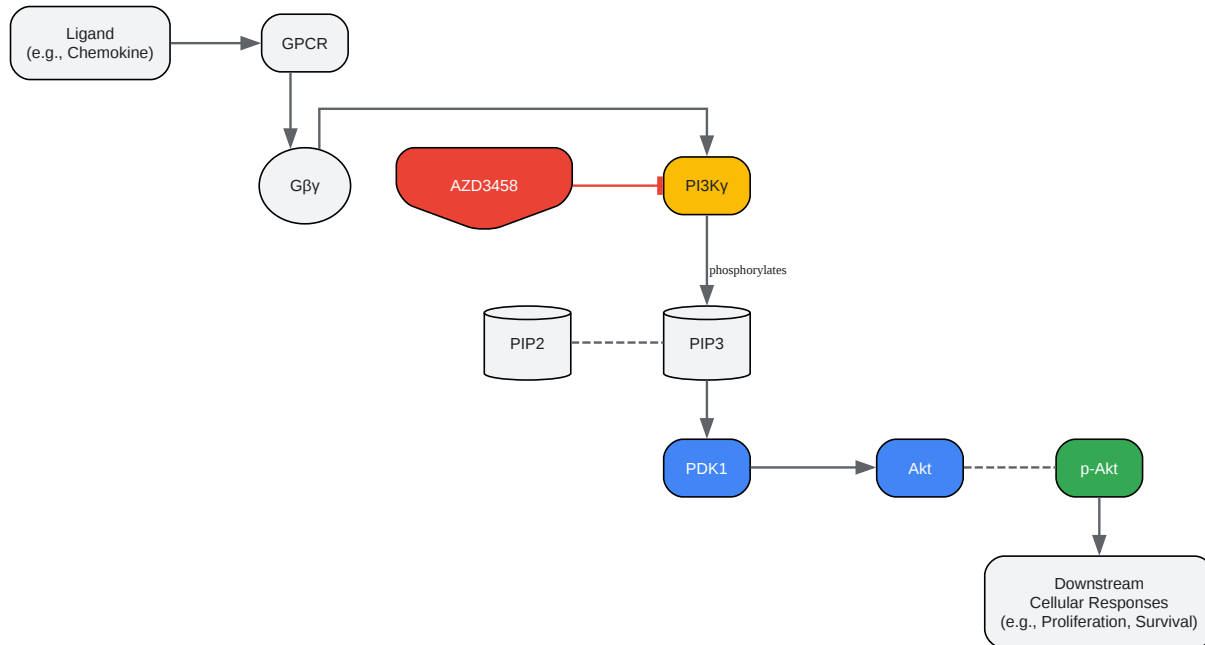
Prepared stock solutions of **AZD3458** in DMSO can be aliquoted and stored to avoid repeated freeze-thaw cycles.[4] Recommended storage conditions are:

- -80°C: for up to 6 months.[1]
- -20°C: for up to 1 month.[1]

AZD3458 Signaling Pathway

AZD3458 is a selective inhibitor of PI3Ky, a key enzyme in the PI3K/Akt signaling pathway.[2]

This pathway is often activated by G-protein coupled receptors (GPCRs) and plays a critical role in cell survival, proliferation, and inflammation.[5][6] The diagram below illustrates the canonical PI3Ky signaling cascade and the point of inhibition by **AZD3458**.



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Caption: PI3Ky signaling pathway and inhibition by **AZD3458**.

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